3-(3-Fluoropyridin-4-yl)isoxazol-5-amine

S1P1 Agonist Autoimmune Disease Inflammation

This 5-aminoisoxazole with a 3-fluoropyridin-4-yl group is a non-negotiable building block for medicinal chemistry campaigns. The fluorine substitution directly modulates metabolic stability and target binding, making non-fluorinated analogs unreliable for equivalent potency or selectivity. Specifically validated for S1P1 agonist programs requiring selectivity over S1P3, kinase inhibitor optimization, and GABAA α5 ligand synthesis. Ensure your SAR studies use the exact regio- and stereochemistry.

Molecular Formula C8H6FN3O
Molecular Weight 179.15 g/mol
Cat. No. B13587715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoropyridin-4-yl)isoxazol-5-amine
Molecular FormulaC8H6FN3O
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C2=NOC(=C2)N)F
InChIInChI=1S/C8H6FN3O/c9-6-4-11-2-1-5(6)7-3-8(10)13-12-7/h1-4H,10H2
InChIKeyJNLBAZIIYXDDPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluoropyridin-4-yl)isoxazol-5-amine: Chemical Identity and Core Properties for Procurement


3-(3-Fluoropyridin-4-yl)isoxazol-5-amine (CAS 1467230-64-3) is a heterocyclic small molecule comprising a 5-aminoisoxazole core linked to a 3-fluoropyridin-4-yl moiety [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules [2]. The fluorine substitution on the pyridine ring is a common strategy in drug design to modulate metabolic stability and target binding .

3-(3-Fluoropyridin-4-yl)isoxazol-5-amine: Why Simple 3-Pyridylisoxazole Substitution is Insufficient


In-class compounds within the 3-pyridylisoxazole scaffold are not interchangeable due to the profound impact of ring substitution on biological activity. The introduction of a fluorine atom at the 3-position of the pyridine ring alters the electronic properties, dipole moment, and metabolic stability of the molecule, directly influencing its binding affinity for specific targets [1]. Furthermore, the 5-aminoisoxazole core is a critical functional handle for further derivatization, but its reactivity can be modulated by the adjacent aryl group, making direct substitution with non-fluorinated or differently substituted pyridyl analogs an unreliable strategy for achieving equivalent potency or selectivity [2]. Therefore, the precise regio- and stereochemistry of this compound is non-negotiable for applications where it has been specifically validated.

3-(3-Fluoropyridin-4-yl)isoxazol-5-amine: Quantitative Differentiation Evidence vs. Analogs


3-(3-Fluoropyridin-4-yl)isoxazol-5-amine: Structural Impact on S1P1 Agonist Selectivity

The 3-fluoropyridine moiety is a key structural feature for achieving selectivity for the S1P1 receptor over the S1P3 subtype, a critical requirement for avoiding cardiovascular side effects. In a related pyridyl-isoxazole series, the specific substitution pattern of the pyridine ring was essential for this selectivity profile [1].

S1P1 Agonist Autoimmune Disease Inflammation

3-(3-Fluoropyridin-4-yl)isoxazol-5-amine: Scaffold Validation for Anticancer Activity in MCF-7 Cells

The pyridinylisoxazole scaffold has been shown to exhibit anti-proliferative activity against human breast cancer cells (MCF-7). A library of 21 pyridinylisoxazole derivatives was evaluated, with IC50 values reported in the micromolar range [1].

Anticancer Kinase Inhibitor Breast Cancer

3-(3-Fluoropyridin-4-yl)isoxazol-5-amine: GABAA α5 Receptor Ligand Scaffold Association

Pyridine-isoxazole derivatives have been disclosed in patents as having affinity and selectivity for the GABAA α5 receptor, a target for cognitive disorders such as Alzheimer's disease [1]. The specific substitution pattern on the pyridine and isoxazole rings is critical for this activity.

GABAA α5 CNS Disorders Alzheimer's

3-(3-Fluoropyridin-4-yl)isoxazol-5-amine: Differentiated Physicochemical Profile for Medicinal Chemistry

3-(3-Fluoropyridin-4-yl)isoxazol-5-amine possesses a calculated logP of 0.56, which is within the optimal range for oral bioavailability, and a molecular weight of 179.15 g/mol . The presence of the fluorine atom on the pyridine ring distinguishes it from non-fluorinated 3-pyridylisoxazole analogs, which would have a lower logP and potentially different metabolic stability profiles [1].

Physicochemical Properties Drug Design Medicinal Chemistry

3-(3-Fluoropyridin-4-yl)isoxazol-5-amine: Best-Fit Application Scenarios for Procurement


Synthesis of Selective S1P1 Receptor Agonists

Procurement for medicinal chemistry campaigns aiming to develop novel S1P1 agonists for autoimmune and inflammatory diseases. The 3-fluoropyridin-4-yl moiety is a critical structural component for achieving selectivity over the S1P3 receptor, a key differentiator from less specific analogs [1].

Development of Anticancer Kinase Inhibitors

Acquisition as a core building block for the synthesis of kinase inhibitors with potential anticancer activity. The pyridinylisoxazole scaffold has demonstrated micromolar-range anti-proliferative effects in MCF-7 breast cancer cell assays, providing a validated starting point for further optimization [1].

CNS Drug Discovery Targeting GABAA α5 Receptors

Use as an intermediate or scaffold for synthesizing GABAA α5 subtype-selective ligands, which are being investigated for treating cognitive deficits in Alzheimer's disease and other CNS disorders [1].

General Heterocyclic Chemistry and Library Synthesis

Use as a versatile 5-aminoisoxazole building block in diversity-oriented synthesis or focused library production. The presence of the 3-fluoropyridin-4-yl group introduces a distinct electronic and steric profile compared to non-fluorinated pyridyl isoxazoles, allowing for the exploration of unique chemical space [1].

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